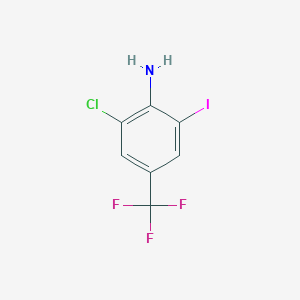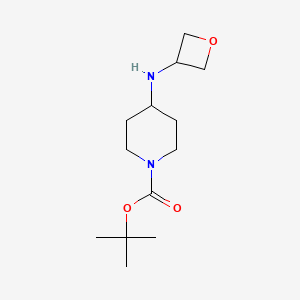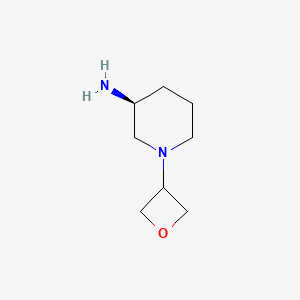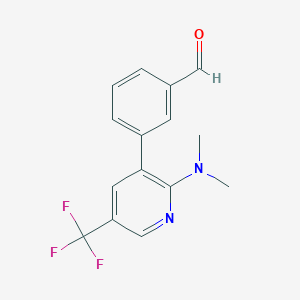
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone
Descripción general
Descripción
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone , also known as 1H-Pyrazole-4-methanol, 1-(1-methylethyl)-α-(trichloromethyl) , is a chemical compound with the molecular formula C8H11Cl3N2O and a molecular weight of 257.54 g/mol . It belongs to the class of organic compounds known as pyrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone and its derivatives are primarily used in the synthesis of various organic compounds. For instance, Liu et al. (2012) demonstrated the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives with this compound, which also involved crystal structure analysis via X-ray diffraction. These derivatives showed moderate inhibitory activity against Gibberella zeae, a type of fungus (Liu et al., 2012).
Extraction and Analysis
This compound is also significant in analytical chemistry, particularly in the extraction of metal ions. Chukwu et al. (2016) explored its role in extracting copper (II) ions from aqueous media. Their study showed effective extraction in certain pH ranges and highlighted the impact of sulphate and nitrate ions on this process (Chukwu et al., 2016).
Antimicrobial and Antifungal Activity
Some derivatives of this compound exhibit antimicrobial properties. Asif et al. (2021) synthesized new derivatives and tested them as antibacterial agents against common pathogenic bacteria. They compared the results with standard drugs, indicating the potential of these compounds in antimicrobial applications (Asif et al., 2021).
Solid-state and Electronic Structure Studies
The compound's solid-state structure and electronic properties have also been a subject of study. Frey et al. (2014) determined the crystal structure of a related compound, providing insights into its molecular assembly and interactions in the solid state (Frey et al., 2014).
Antiviral Activity
Derivatives of this compound have been evaluated for antiviral activities. Attaby et al. (2006) synthesized new heterocyclic compounds from a similar molecule and tested them for anti-HSV1 and anti-HAV-MBB activity, indicating their potential in antiviral drug development (Attaby et al., 2006).
Molecular Docking and Biological Activity
Molecular docking studies involving derivatives of this compound have been conducted to understand their biological activity. ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of the molecule, suggesting its potential inhibitory activity against certain biological targets (ShanaParveen et al., 2016).
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(1-propan-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOPYYKGPUEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)

![3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1396223.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)



![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)


![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)


![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)
